6-(4-Bromobutoxy)benzo[d]thiazole
Overview
Description
6-(4-Bromobutoxy)benzo[d]thiazole is a chemical compound with the formula C11H12BrNOS and a molecular weight of 286.19 . It is used in pharmaceutical testing and is available for bulk manufacturing, sourcing, and procurement .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Synthesis and Medicinal Chemistry
Benzo[d]thiazole derivatives are pivotal in drug discovery due to their bioactivity across several domains. Durcik et al. (2020) illustrated an efficient synthesis pathway for hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, highlighting their potential as versatile building blocks in drug discovery due to the ability to substitute at various positions, offering wide chemical space exploration around the molecule for targeting specific ligands (Durcik et al., 2020).
Electronics and Material Science
The electron-deficient nature of benzo[d]thiazole and its derivatives makes them highly valuable in the design of organic semiconductors. Chen et al. (2016) discussed the implementation of benzo[d][1,2,3]thiadiazole (isoBT) derivatives in semiconducting polymers for high-performance optoelectronic devices, such as transistors and solar cells, demonstrating their critical role in enhancing device performance (Chen et al., 2016).
Corrosion Inhibition
Benzothiazole derivatives have also been studied for their corrosion inhibition properties. Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effect on steel in acidic solutions, demonstrating their effectiveness and providing insights into the adsorption mechanism, which is crucial for protecting materials in harsh environments (Hu et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
6-(4-bromobutoxy)-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNOS/c12-5-1-2-6-14-9-3-4-10-11(7-9)15-8-13-10/h3-4,7-8H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BILGNPYBPWFSPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OCCCCBr)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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